2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-17-5-9-19(10-6-17)24-22(29)16-31-23-26-25-21(28(23)27-13-3-4-14-27)15-18-7-11-20(30-2)12-8-18/h3-14H,15-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRMEKBRNLDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a novel compound that belongs to the class of triazole derivatives. Its complex structure includes a triazole ring, a pyrrole moiety, and a thioether linkage, which are known to contribute to various biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is , with a molecular weight of 449.5 g/mol. The compound features multiple functional groups that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 896305-51-4 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Thioether Linkage : The thiol group is introduced by reacting the triazole with an appropriate thiol reagent.
- Acetamide Formation : Finally, acetamide is formed by coupling the resulting intermediate with p-tolyl acetic acid derivatives.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives containing a triazole ring have been reported to possess IC50 values in the micromolar range against these cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Triazole derivatives can interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Kinases : Some studies suggest that these compounds may act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives are known for their antimicrobial activity. Studies have indicated that similar compounds exhibit antibacterial effects against various pathogens. For example, mercapto-substituted triazoles have shown significant antibacterial activity compared to standard antibiotics like chloramphenicol .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide:
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Another study assessed the antimicrobial properties of thioether-linked triazoles against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
- Analog 1: 2-((5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide () Key Difference: Replaces the 4-methoxybenzyl group with 4-chlorobenzyl and the p-tolyl acetamide with m-tolyl.
Analog 2 : 2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Difference : Substitutes the p-tolyl group with a 2-(trifluoromethyl)phenyl moiety.
- Impact : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, which could improve metabolic stability and membrane permeability compared to the methyl group in the parent compound .
Analogs with Alternative Heterocyclic Systems
Pyrazole-Containing Analog : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ()
- Key Difference : Replaces the pyrrole ring with a 5-methylpyrazole group.
- Impact : Pyrazole’s dual nitrogen atoms enhance hydrogen-bonding capacity and may confer distinct selectivity profiles in biological targets. These analogs were synthesized with high yields (70–85%) and validated via NMR and LC-MS, suggesting robust synthetic routes for further optimization .
Benzotriazole-Containing Analog : 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide ()
- Key Difference : Incorporates a benzotriazole moiety instead of pyrrole.
- Impact : Benzotriazole’s planar structure and nitrogen-rich system may enhance DNA intercalation or kinase inhibition, though this requires experimental validation.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Condition Optimization : Control temperature (e.g., reflux at 80–100°C), pH (neutral to slightly basic), and solvent polarity (e.g., DMF or ethanol) to stabilize intermediates .
- Catalyst Use : Employ coupling agents like EDCI/HOBt for amide bond formation, as noted in triazole-acetamide syntheses .
- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Validation : Confirm purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for key groups (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm, pyrrole protons at δ 6.5–7.2 ppm) and confirm substitution patterns .
- IR Spectroscopy : Identify thioacetamide C=S stretch (~680 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
- LC-MS : Verify molecular ion [M+H]+ (e.g., m/z 434.5 for C23H23N5O2S) and fragmentation patterns .
Advanced: How can computational modeling predict this compound’s biological targets and mechanisms?
Methodological Answer:
- PASS Prediction : Use the PASS program to prioritize targets (e.g., kinase inhibition or protease modulation) based on structural analogs .
- Molecular Docking : Dock the compound into active sites (e.g., COX-2 or EGFR) using AutoDock Vina; analyze binding affinity (ΔG < −8 kcal/mol) and hydrogen-bonding interactions with key residues (e.g., Arg120 in COX-2) .
- ADME/Tox Prediction : Employ SwissADME to assess bioavailability (TPSA < 140 Ų) and rule out hepatotoxicity .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) to rule out false positives from high concentrations .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and cell-based assays .
- Target Validation : Apply CRISPR/Cas9 knockdown of putative targets (e.g., NF-κB) to confirm mechanistic relevance .
Basic: What solubility challenges arise with this compound, and how can they be addressed?
Methodological Answer:
- Solubility Profiling : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) with surfactants (e.g., 0.1% Tween-80) .
- Prodrug Design : Introduce phosphate or PEG groups to the acetamide moiety to enhance aqueous solubility without altering bioactivity .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
-
Core Modifications :
-
Bioisosteric Replacement : Substitute the triazole ring with thiadiazole to modulate electron density and binding kinetics .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : NCI-60 cell line panel screening at 10 µM, with follow-up IC50 determination in sensitive lines (e.g., MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Conformational Sampling : Perform molecular dynamics simulations (50 ns) to assess protein-ligand stability vs. static docking poses .
- Off-Target Screening : Use KINOMEscan to identify kinase off-targets contributing to unexpected activity .
- Crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to validate binding modes .
Basic: What steps ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Intermediate Characterization : Isolate and validate all intermediates (e.g., 4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol via LC-MS) before proceeding .
- Batch Consistency : Use controlled reagent stoichiometry (1.2 eq. for thiol-alkylation) and monitor reaction progress via TLC (Rf 0.3 in 1:1 EtOAc/hexane) .
Advanced: How can pharmacokinetic challenges (e.g., short half-life) be mitigated?
Methodological Answer:
- Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to reduce CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
